![molecular formula C5H7N3O B2381524 4-amino-1H-pyrrole-2-carboxamide CAS No. 1157070-98-8](/img/structure/B2381524.png)
4-amino-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-amino-1H-pyrrole-2-carboxamide” is a chemical compound . It is used as a building block for the synthesis of pyrrole-imidazole polyamides . These polyamides can be designed to bind to specific DNA sequences and have been shown to be able to modulate gene expression .
Molecular Structure Analysis
The molecular weight of “4-amino-1H-pyrrole-2-carboxamide hydrochloride” is 161.59 . The InChI code is 1S/C5H7N3O.ClH/c6-3-1-4(5(7)9)8-2-3;/h1-2,8H,6H2,(H2,7,9);1H
.
Physical And Chemical Properties Analysis
The physical form of “4-amino-1H-pyrrole-2-carboxamide hydrochloride” is a powder . The storage temperature is room temperature .
Scientific Research Applications
Synthesis and Novel Compounds
- Synthesis of Novel Compounds : 4-amino-1H-pyrrole-2-carboxamide derivatives have been synthesized as part of drug discovery programs. Novel compounds such as 4-pyrazin-2-yl-1H-pyrrole-2-carboxamides and bicyclic analogues have been accessed using standard procedures. These synthetic sequences ranged from 4 to 12 steps per final compound, indicating a complex and versatile synthetic pathway (Howells et al., 2022).
Innovative Synthesis Techniques
- Efficient Synthesis Methods : The compound has been synthesized through innovative methods. For example, a novel synthesis of 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxamides via a simple three-component reaction has been reported. This method offers advantages such as short reaction times and good to excellent product yields, using readily available materials (Mohammadi et al., 2017).
DNA Binding Properties
- DNA Recognition : Pyrrole−imidazole polyamides, including derivatives of 4-amino-1H-pyrrole-2-carboxamide, have been utilized for recognizing specific sequences in the minor groove of double-stranded DNA. This has implications for molecular biology and genetic engineering, where precise DNA binding is crucial (Swalley et al., 1996).
Antibacterial and Anticancer Activities
- Antibacterial Agents : Pyrrole–2–carboxamide derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. They have also been evaluated for antifungal activity, indicating their potential in developing new antibacterial and antifungal agents (Mane et al., 2017).
- Anticancer Activities : Pyrrole-based compounds derived from 4-amino-1H-pyrrole-2-carboxamide have been synthesized and evaluated for their anticancer activities. These compounds, including N-(biphenyl-4-ylmethyl)-1H-pyrrole-2-carboxamide, demonstrated potent inhibitory effects on various cancer cell lines, particularly colon cancer (Dyson et al., 2014).
Safety and Hazards
The safety information for “4-amino-1H-pyrrole-2-carboxamide hydrochloride” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-amino-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,6H2,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBFGKZOUGTOBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1H-pyrrole-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.